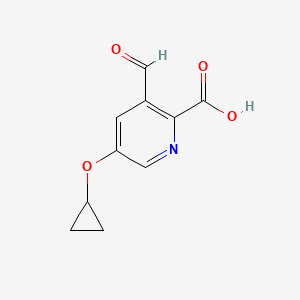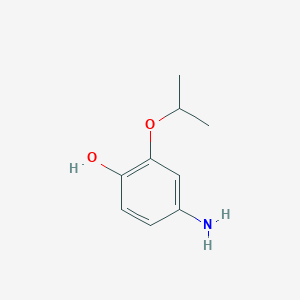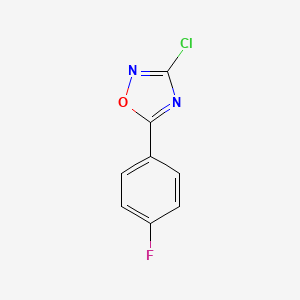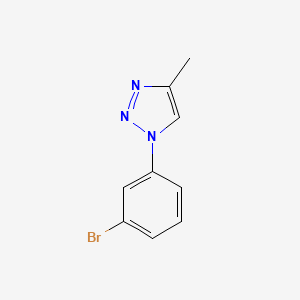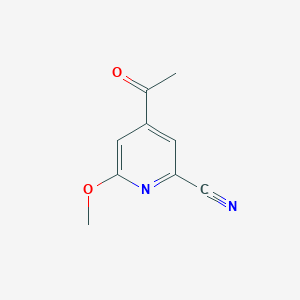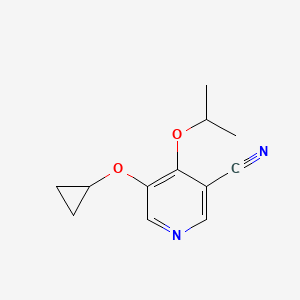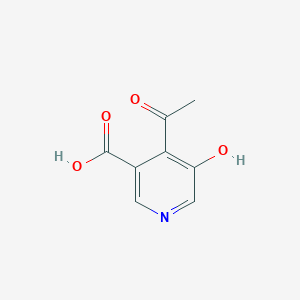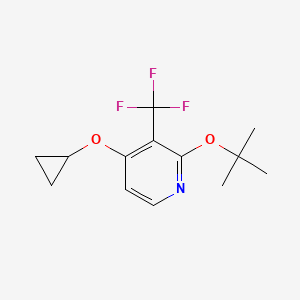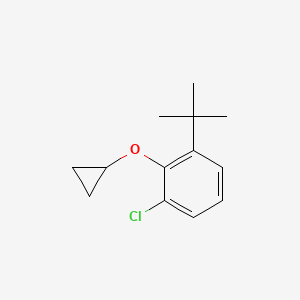
1-Bromo-3-tert-butyl-2-cyclopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-tert-butyl-2-cyclopropoxybenzene is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-tert-butyl-2-cyclopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor, followed by the introduction of the tert-butyl and cyclopropoxy groups. The bromination step typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 1-Bromo-3-tert-butyl-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.
Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds are commonly used. Conditions include the use of a base and a suitable solvent under inert atmosphere.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-Bromo-3-tert-butyl-2-cyclopropoxybenzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of bioactive molecules.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which 1-Bromo-3-tert-butyl-2-cyclopropoxybenzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom’s reactivity plays a key role, facilitating various substitution and coupling reactions. The tert-butyl and cyclopropoxy groups can influence the compound’s reactivity and stability, affecting its behavior in different chemical environments.
類似化合物との比較
1-Bromo-3-tert-butylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-tert-butylbenzene: Similar structure but with the tert-butyl group in a different position, affecting its reactivity and applications.
tert-Butyl bromide: A simpler compound used as a standard reagent in organic synthesis, lacking the aromatic ring and cyclopropoxy group.
Uniqueness: 1-Bromo-3-tert-butyl-2-cyclopropoxybenzene’s unique combination of functional groups makes it a versatile compound with distinct reactivity and applications. The presence of the cyclopropoxy group adds steric hindrance, influencing its behavior in chemical reactions and making it valuable in the synthesis of complex molecules.
特性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
1-bromo-3-tert-butyl-2-cyclopropyloxybenzene |
InChI |
InChI=1S/C13H17BrO/c1-13(2,3)10-5-4-6-11(14)12(10)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChIキー |
BDLJXZBWXXUAPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)Br)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



